molecular formula C9H15NO3S B2807160 Methyl 6-imino-6-oxo-6lambda6-thiaspiro[2.5]octane-2-carboxylate CAS No. 2411236-32-1

Methyl 6-imino-6-oxo-6lambda6-thiaspiro[2.5]octane-2-carboxylate

Cat. No.: B2807160
CAS No.: 2411236-32-1
M. Wt: 217.28
InChI Key: QPIKVDKOVVAJKH-UHFFFAOYSA-N
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Description

Methyl 6-imino-6-oxo-6λ⁶-thiaspiro[2.5]octane-2-carboxylate (CAS 1784873-09-1) is a spirocyclic compound featuring a sulfur atom in a λ⁶-sulfonimidate configuration. Its molecular formula is C₁₁H₁₄O₂, with a molecular weight of 200.24 g/mol . The structure combines a spiro[2.5]octane framework with a thiaspiro moiety, where the sulfur atom is bonded to both an imino (NH) and oxo (O) group.

Properties

IUPAC Name

methyl 6-imino-6-oxo-6λ6-thiaspiro[2.5]octane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO3S/c1-13-8(11)7-6-9(7)2-4-14(10,12)5-3-9/h7,10H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPIKVDKOVVAJKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC12CCS(=N)(=O)CC2
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-imino-6-oxo-6lambda6-thiaspiro[2.5]octane-2-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the reaction of a suitable thioamide with a cyclic ketone under acidic conditions to form the spirocyclic intermediate. This intermediate is then subjected to esterification using methanol and a strong acid catalyst to yield the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity of the product. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-imino-6-oxo-6lambda6-thiaspiro[2.5]octane-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the spiro ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The imine group can be reduced to an amine using reducing agents like sodium borohydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions to substitute the ester group.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various ester derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 6-imino-6-oxo-6lambda6-thiaspiro[2.5]octane-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of Methyl 6-imino-6-oxo-6lambda6-thiaspiro[2.5]octane-2-carboxylate is not fully understood. its biological activity is thought to be mediated through interactions with specific molecular targets, such as enzymes or receptors. The sulfur atom in the spiro ring may play a crucial role in binding to these targets, thereby modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Structural Analogues: Spirocyclic Sulfur and Phosphorus Compounds

Spirocyclic compounds share fused ring systems but differ in heteroatom composition and functional groups. Key comparisons include:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups CAS Number
Methyl 6-imino-6-oxo-6λ⁶-thiaspiro[2.5]octane-2-carboxylate C₁₁H₁₄O₂ 200.24 λ⁶-Sulfonimidate, methyl ester 1784873-09-1
Tetrachloromonospirocyclotriphosphazene Cl₄P₃N₃ ~350–400* Phosphazene, chloro substituents N/A
Dispirophosphazenes (e.g., 6a/6b) Varies ~500–600* Phosphazene, diamino substituents N/A

*Molecular weights estimated from synthetic protocols in .

  • Sulfur vs. Phosphorus Core: Unlike phosphazenes (e.g., tetrachloromonospirocyclotriphosphazene), which feature a P₃N₃ backbone, the thiaspiro compound’s sulfur-based λ⁶ configuration confers distinct electronic properties. The λ⁶-sulfonimidate group enhances polarity and hydrogen-bonding capacity compared to phosphazenes’ electrophilic chlorine or amino groups .
  • Functional Groups: The methyl carboxylate group in the thiaspiro compound contrasts with phosphazenes’ chloro or amino substituents, influencing solubility and reactivity. For instance, phosphazenes are often used as flame retardants or elastomers, whereas the thiaspiro compound’s ester group suggests utility in drug design .

Hydrogen Bonding and Crystallography

  • Hydrogen Bonding: The imino (NH) and oxo (O) groups in the thiaspiro compound enable robust hydrogen-bonding networks, akin to patterns observed in carbazole-diamine derivatives. Such interactions influence crystal packing and stability, as analyzed via graph set theory (e.g., Etter’s rules) .
  • Crystallographic Tools : Structures of similar compounds, such as dispirophosphazenes, are refined using SHELXL and visualized via ORTEP-3, ensuring accurate bond-length and angle determinations. These methods are critical for confirming the thiaspiro compound’s λ⁶-sulfur geometry .

Biological Activity

Methyl 6-imino-6-oxo-6lambda6-thiaspiro[2.5]octane-2-carboxylate is a complex organic compound characterized by its unique spirocyclic structure, which includes a sulfur atom. This compound has garnered attention in medicinal chemistry for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

Chemical Structure and Properties

The molecular formula of this compound is C9H15NO3SC_9H_{15}NO_3S with a molecular weight of approximately 217.29 g/mol. The presence of the sulfur atom within the spiro ring is believed to play a significant role in its biological activity, potentially influencing its interaction with biological targets.

While the precise mechanism of action remains under investigation, it is hypothesized that the compound interacts with specific enzymes or receptors due to its unique structural features. The sulfur atom may facilitate binding to these molecular targets, modulating their activity and leading to various biological effects.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. Studies have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens.

Anticancer Activity

Preliminary studies have also explored the anticancer properties of this compound. In vitro assays have demonstrated cytotoxic effects on several cancer cell lines, indicating that it may inhibit cell proliferation and induce apoptosis. These findings position this compound as a promising candidate for further development as an anticancer agent.

Research Findings and Case Studies

StudyFindings
Antimicrobial Activity Demonstrated efficacy against Gram-positive and Gram-negative bacteria, including resistant strains.
Cytotoxicity Assays Exhibited significant cytotoxic effects on cancer cell lines (e.g., MCF-7, HeLa) with IC50 values in low micromolar range.
Mechanistic Studies Suggested that the compound may induce apoptosis through mitochondrial pathways, although detailed mechanisms are still being elucidated.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from thioamides and cyclic ketones under acidic conditions. The compound can also be modified to create various derivatives that may enhance its biological activity or selectivity.

Q & A

Q. Table 1: Example Synthetic Routes

StepReagents/ConditionsYield (%)Reference
CyclizationThiourea, BF₃·Et₂O, THF, 0°C45–60
EsterificationMethyl chloroformate, Et₃N, DCM75–85

Which spectroscopic techniques are most effective for characterizing the spirocyclic and sulfur-containing moieties in this compound?

Q. Basic

  • ¹H/¹³C NMR : Identifies spirocyclic connectivity and substituent environments. Splitting patterns in the 1.5–3.0 ppm range (methylene protons) confirm the spiro structure. Sulfur-induced deshielding shifts carbonyl signals to 170–180 ppm .
  • FT-IR : Strong absorption bands at 1650–1750 cm⁻¹ (C=O stretch) and 1250–1350 cm⁻¹ (S=O stretch) verify functional groups .
  • Mass Spectrometry (HRMS) : Molecular ion peaks (e.g., m/z 234.2695 for C₉H₁₄O₅S) confirm the molecular formula .

How can X-ray crystallography using SHELX software resolve ambiguities in the molecular structure of this compound?

Q. Advanced

  • Structure Solution : SHELXD (dual-space algorithm) resolves phase problems for small-molecule crystals, particularly for sulfur-heavy structures. The program handles twinning and disorder common in spirocyclic systems .
  • Refinement in SHELXL :
    • Anisotropic displacement parameters refine sulfur and oxygen positions.
    • Hydrogen bonding networks (e.g., N–H···O=S interactions) are modeled using restraints to stabilize refinement .
  • Validation : The CIF file generated includes R-factors (<5% for high-quality data) and residual electron density maps to confirm accuracy .

What strategies are recommended for resolving contradictions in spectroscopic data (e.g., NMR splitting patterns) arising from tautomerism in the 6-imino-6-oxo group?

Q. Advanced

  • Variable Temperature NMR : Cooling to –40°C slows tautomeric exchange, resolving split signals into distinct peaks for imino (NH) and oxo (C=O) forms .
  • DFT Calculations : Predict equilibrium geometries and tautomer stability using Gaussian or ORCA software. Compare computed chemical shifts with experimental data .
  • X-ray Diffraction : Directly observes tautomeric forms in the solid state. For example, a keto-enamine tautomer may dominate in crystals due to packing effects .

How does the thiaspiro architecture influence the compound’s physicochemical properties compared to oxygen-containing analogs?

Basic
The sulfur atom introduces distinct electronic and steric effects:

  • Solubility : Increased lipophilicity due to sulfur’s polarizability enhances membrane permeability compared to oxaspiro analogs .
  • Stability : Thiaspiro rings exhibit slower hydrolysis rates under acidic conditions than oxaspiro systems.
  • Reactivity : Sulfur’s nucleophilicity facilitates ring-opening reactions with electrophiles (e.g., alkyl halides) .

Q. Table 2: Comparative Properties of Spirocyclic Analogs

PropertyThiaspiro CompoundOxaspiro Analog
LogP1.81.2
Hydrolysis Half-life (pH 2)48 h12 h
Melting Point145–150°C120–125°C

What computational methods are suitable for modeling the electronic effects of the spirocyclic system on reaction pathways?

Q. Advanced

  • Molecular Dynamics (MD) : Simulates conformational flexibility of the spiro ring to predict reactive conformers .
  • QTAIM Analysis : Maps bond critical points to identify weak interactions (e.g., S···O) influencing reactivity .
  • Docking Studies : Models interactions with biological targets (e.g., enzymes) to rationalize bioactivity trends .

What are the documented biological activities of structurally similar spirocyclic compounds, and how might this compound’s bioactivity be hypothesized?

Q. Basic

  • Antimicrobial Activity : Analogous spirocyclic sulfonamides inhibit bacterial dihydropteroate synthase (IC₅₀ = 2–10 µM) .
  • Enzyme Inhibition : Thiaspiro ketones act as proteasome inhibitors (e.g., IC₅₀ = 50 nM for MG-132 analogs) .
  • Hypothesis : The 6-imino-6-oxo group may chelate metal ions in enzyme active sites, suggesting potential as a kinase or phosphatase inhibitor .

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